N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 1208434-30-3
VCID: VC11974752
InChI: InChI=1S/C17H21N5O3/c1-11-10-12(2)22(21-11)9-8-18-16(24)17(25)20-15-6-4-14(5-7-15)19-13(3)23/h4-7,10H,8-9H2,1-3H3,(H,18,24)(H,19,23)(H,20,25)
SMILES: CC1=CC(=NN1CCNC(=O)C(=O)NC2=CC=C(C=C2)NC(=O)C)C
Molecular Formula: C17H21N5O3
Molecular Weight: 343.4 g/mol

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide

CAS No.: 1208434-30-3

Cat. No.: VC11974752

Molecular Formula: C17H21N5O3

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide - 1208434-30-3

Specification

CAS No. 1208434-30-3
Molecular Formula C17H21N5O3
Molecular Weight 343.4 g/mol
IUPAC Name N'-(4-acetamidophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]oxamide
Standard InChI InChI=1S/C17H21N5O3/c1-11-10-12(2)22(21-11)9-8-18-16(24)17(25)20-15-6-4-14(5-7-15)19-13(3)23/h4-7,10H,8-9H2,1-3H3,(H,18,24)(H,19,23)(H,20,25)
Standard InChI Key QUXUDCVTLKNDLI-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CCNC(=O)C(=O)NC2=CC=C(C=C2)NC(=O)C)C
Canonical SMILES CC1=CC(=NN1CCNC(=O)C(=O)NC2=CC=C(C=C2)NC(=O)C)C

Introduction

Structural Overview

The compound's name provides significant insight into its molecular structure:

  • Core Framework: The molecule contains a pyrazole ring (3,5-dimethyl-1H-pyrazole) linked to an ethanediamide backbone.

  • Functional Groups:

    • A dimethyl-substituted pyrazole group.

    • An acetamidophenyl moiety attached to the ethanediamide framework.

    • Two amide linkages, suggesting potential hydrogen-bonding capabilities.

Molecular Formula

The exact molecular formula can be deduced as C15H20N4O2C_{15}H_{20}N_4O_2, though further confirmation via analytical techniques like NMR or mass spectrometry would be required.

Synthesis

While specific synthetic routes for this compound are not directly available in the provided data, similar pyrazole derivatives are typically synthesized using the following steps:

  • Formation of the Pyrazole Core:

    • Pyrazoles are often synthesized through cyclization reactions involving hydrazines and 1,3-diketones or their derivatives.

  • Functionalization:

    • The introduction of the ethanediamide backbone likely involves amidation reactions using reagents such as ethylenediamine and acyl chlorides.

  • Final Assembly:

    • Coupling of the acetamidophenyl group could involve standard peptide-coupling agents like EDCI or DCC.

Analytical Characterization

To confirm the structure and purity of this compound, several analytical techniques would be essential:

  • NMR Spectroscopy:

    • 1H^1H-NMR and 13C^{13}C-NMR can provide detailed information about hydrogen and carbon environments in the molecule.

  • Mass Spectrometry (MS):

    • Useful for determining molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as amides (C=OC=O) and aromatic rings (C=CC=C).

  • X-ray Crystallography:

    • Provides precise three-dimensional structural data if crystalline samples are available.

Medicinal Chemistry

Pyrazole derivatives are widely studied for their biological activities, including:

  • Anti-inflammatory Properties: Pyrazoles often inhibit enzymes like cyclooxygenase (COX).

  • Anticancer Activity: Functionalized pyrazoles can interact with DNA or proteins involved in cancer pathways.

  • Antimicrobial Effects: They may act against bacterial or fungal pathogens.

Material Science

Due to their aromaticity and functional groups, such compounds might also serve as precursors for advanced materials or ligands in coordination chemistry.

Catalysis

Amide-functionalized pyrazoles can act as ligands in metal-catalyzed reactions, enhancing reaction specificity and efficiency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator